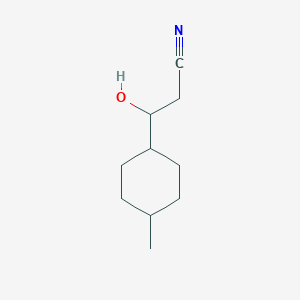
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of 4-methylcyclohexanone with hydrogen cyanide: This method involves the nucleophilic addition of hydrogen cyanide to 4-methylcyclohexanone, followed by hydrolysis to yield 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile.
Reaction of 4-methylcyclohexanol with acrylonitrile: This method involves the reaction of 4-methylcyclohexanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Keto-3-(4-methylcyclohexyl)propanenitrile.
Reduction: 3-Amino-3-(4-methylcyclohexyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-Hydroxy-3-(4-methylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-Hydroxy-3-(4-methylcyclohexyl)acetonitrile: Similar structure but with a shorter nitrile side chain.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclohexyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h8-10,12H,2-6H2,1H3 |
Clave InChI |
UDSCUJVKFDOBRT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


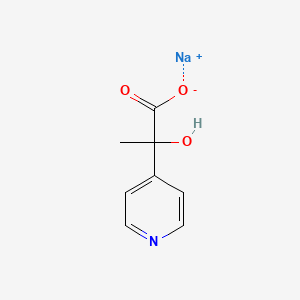
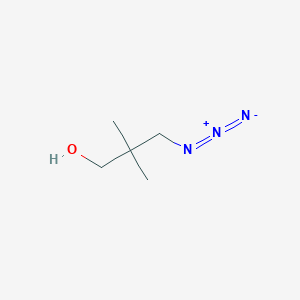
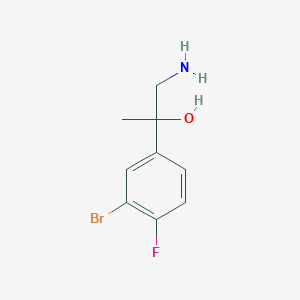
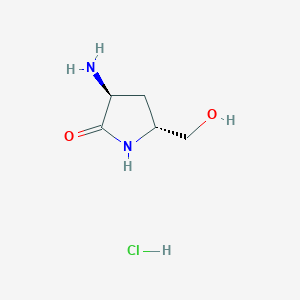
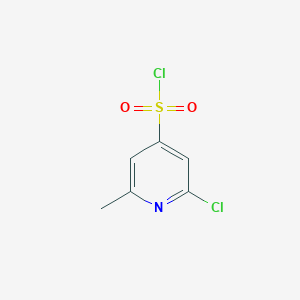
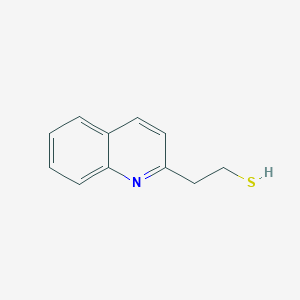
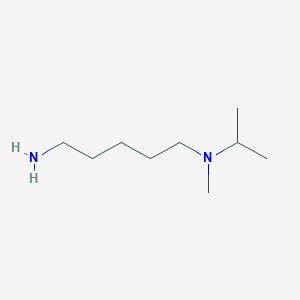
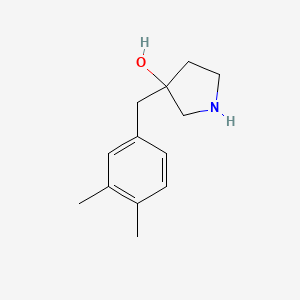
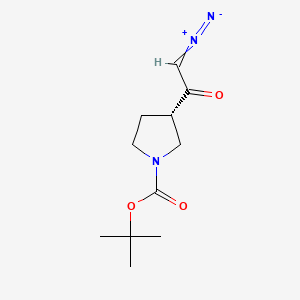
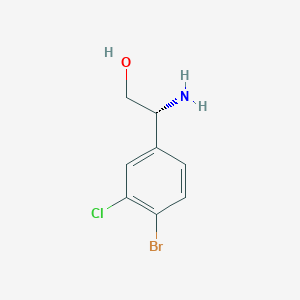
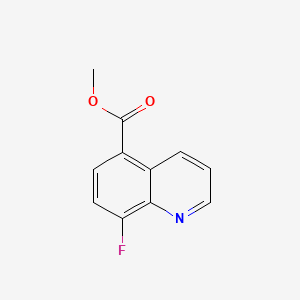
amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
